Dimethyl-Asparaginsäure

Übersicht

Beschreibung

Dimethyl aspartic acid, also known as Dimethyl aspartic acid, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

The exact mass of the compound Dimethyl aspartic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 324573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Dimethyl aspartic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl aspartic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Verbesserung der Hitzestoleranz in Pflanzen

Dimethyl-Asparaginsäure spielt eine entscheidende Rolle bei der Verbesserung der Hitzestoleranz in Pflanzen. Sie ist mit mehreren Stoffwechselwegen verbunden, wie z. B. Proteinsynthese, Nukleotidstoffwechsel, TCA-Zyklus, Glykolyse und Hormonbiosynthese . Sie spielt auch eine bedeutende Rolle bei der Resistenz von Pflanzen gegen abiotischen Stress, wie z. B. Kälte, Trockenheit, Salz oder Schwermetallbelastung .

Rolle in der Stoffwechsel- und physiologischen Regulation

Asparaginsäure, die wichtigste Aminosäure im Asparaginsäure-Stoffwechselweg, ist mit verschiedenen Stoffwechselwegen verbunden. Sie trägt zur Aufrechterhaltung der Integrität des Zellmembransystems bei und verstärkt den SOD-CAT-Antioxidansweg, um oxidative Schäden durch ROS in Weidelgras unter Hitzestress zu beseitigen .

Rolle in Gesundheit und Krankheit

Asparaginsäure existiert in L- und D-Isoformen (L-Asp und D-Asp). L-Asp wird bei der Protein- und Nukleotidsynthese, Gluconeogenese, Harnstoff- und Purinnukleotidzyklen sowie der Neurotransmission verwendet . D-Asp spielt eine Rolle bei der Gehirnentwicklung und der Hypothalamusregulation .

Rolle in der Neurotransmission

L-Asp, das aus Neuronen freigesetzt wird, verbindet sich mit dem Glutamat-Glutamin-Zyklus und stellt die Glykolyse und Ammoniakentgiftung in Astrozyten sicher .

Rolle in der organischen Synthese

This compound ist ein wichtiger Rohstoff und Zwischenprodukt, das in der organischen Synthese verwendet wird .

Rolle in der Pharmaindustrie

Sie wird als Zwischenprodukt bei der Herstellung von Arzneimitteln verwendet .

Rolle in der Agrochemie

This compound wird bei der Produktion von Agrochemikalien verwendet .

Rolle in der Farbstoffindustrie

Safety and Hazards

Zukünftige Richtungen

Future research on Dimethyl aspartic acid could focus on its potential role in various disease models, particularly its targeting of specific intracellular signal transduction cascades in cancer . Another area of interest could be the exploration of its role in metabolic remodeling and cardiac hypertrophy .

Wirkmechanismus

Target of Action

Dimethyl aspartic acid, also known as D-aspartic acid, primarily targets the endocrine system and the central nervous system, which includes the brain and spinal cord . It binds to N-methyl-D-aspartate receptors (NMDARs) in the brain, helping to control neuroplasticity and brain activity . It also plays a crucial role in regulating hormones such as prolactin, oxytocin, melatonin, and testosterone .

Mode of Action

Dimethyl aspartic acid interacts with its targets by binding to NMDARs in the brain, thereby influencing neuroplasticity and brain activity . Neuroplasticity refers to the brain’s ability to reorganize itself by forming new neural connections throughout life. This interaction results in changes in hormone regulation, including hormones like prolactin, oxytocin, melatonin, and testosterone .

Biochemical Pathways

Dimethyl aspartic acid is involved in several biochemical pathways. Most L-aspartic acid is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate acquired by glutamine deamidation, particularly in the liver and tumor cells, and transamination of branched-chain amino acids (BCAAs), particularly in muscles . Aspartic acid serves as a common precursor for basic amino acids (e.g., isoleucine, lysine, methionine, threonine), and can be converted into glutamate and asparagine .

Pharmacokinetics

It is known that most l-aspartic acid is synthesized in the body, particularly in the liver and muscles

Result of Action

The action of dimethyl aspartic acid results in several molecular and cellular effects. It helps control neuroplasticity and brain activity, which can influence cognitive function . It also regulates various hormones, which can have wide-ranging effects on the body . For example, it has been shown to increase testosterone levels in some populations .

Biochemische Analyse

Biochemical Properties

Dimethyl aspartic acid plays a role in the production and release of extracellular D-amino acids which regulate diverse cellular processes such as cell wall biogenesis, biofilm integrity, and spore germination . It interacts with broad spectrum racemases (Bsr), enzymes that generate high concentrations of D-amino acids in environments with variable compositions of L-amino acids .

Cellular Effects

Dimethyl aspartic acid influences cell function by regulating cell wall biosynthesis. It is involved in the production of D-amino acids like D-Asp or D-Ser at the terminal position of the stem peptide, providing tolerance to certain bactericidal agents .

Molecular Mechanism

At the molecular level, Dimethyl aspartic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it targets cell wall independent pathways .

Temporal Effects in Laboratory Settings

It is known that it plays a role in the production and release of extracellular D-amino acids which regulate diverse cellular processes .

Metabolic Pathways

Dimethyl aspartic acid is involved in the aspartate metabolic pathway, which is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, TCA cycle, glycolysis, and hormone biosynthesis .

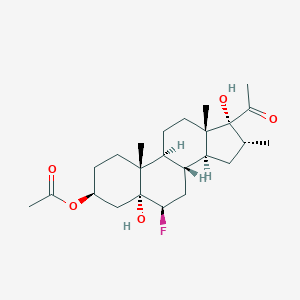

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dimethyl aspartic acid involves the reaction of diethyl oxalate with methanol to form methyl oxalate, which then reacts with hydroxylamine hydrochloride to yield methyl glyoxalate. Methyl glyoxalate is then reacted with sodium cyanide to form methyl cyanoacetate, which is then hydrolyzed to form dimethyl aspartic acid.", "Starting Materials": ["Diethyl oxalate", "Methanol", "Hydroxylamine hydrochloride", "Sodium cyanide"], "Reaction": ["Diethyl oxalate + Methanol -> Methyl oxalate", "Methyl oxalate + Hydroxylamine hydrochloride -> Methyl glyoxalate", "Methyl glyoxalate + Sodium cyanide -> Methyl cyanoacetate", "Methyl cyanoacetate + Water -> Dimethyl aspartic acid"] } | |

CAS-Nummer |

1115-22-6 |

Molekularformel |

C6H11NO4 |

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

2-(dimethylamino)butanedioic acid |

InChI |

InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |

InChI-Schlüssel |

AXWJKQDGIVWVEW-UHFFFAOYSA-N |

Isomerische SMILES |

CN(C)[C@@H](CC(=O)O)C(=O)O |

SMILES |

CN(C)C(CC(=O)O)C(=O)O |

Kanonische SMILES |

CN(C)C(CC(=O)O)C(=O)O |

Synonyme |

DIMETHYL ASPARTIC ACID |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the luminescence properties of Dimethyl aspartic acid, and how can they be enhanced?

A1: [] Dimethyl aspartic acid exhibits near-infrared (NIR) luminescence. Interestingly, this luminescence can be significantly enhanced by introducing specific metal ions. Research indicates that the combination of Dimethyl aspartic acid with metal ions like Dy3+, Gd3+, Nd3+, Er3+, Sr3+, Y3+, Zn2+, Zr4+, Ho3+, Yb3+, La3+, Pr6+/Pr3+, and Sm3+ leads to a boost in its NIR emission. This enhancement is attributed to an optical chemistry mechanism triggered by the interaction between Dimethyl aspartic acid and the activator metal ions. []

Q2: Can Dimethyl aspartic acid be utilized for environmental applications?

A2: [] Yes, research suggests potential applications of Dimethyl aspartic acid in environmental remediation, specifically in dye degradation. Studies show that Dimethyl aspartic acid modified with Ca2+ effectively degrades Rhodamine 6G dye under white light irradiation. Moreover, when modified with Sr2+ or Zr4+, it demonstrates the capability to degrade Rhodamine B, Rhodamine 6G, and Fluorescein sodium salt dyes. This photodegradation ability makes Dimethyl aspartic acid a promising candidate for wastewater treatment and environmental protection applications. []

Q3: What is the structural characterization of Dimethyl aspartic acid?

A3: [] While the provided research papers delve into the applications of Dimethyl aspartic acid, they lack detailed information regarding its molecular formula, weight, and spectroscopic data. Further investigation and analysis, potentially employing techniques like FTIR, XPS, 1H NMR, and mass spectroscopy, are required to elucidate these specific structural characteristics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)